BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of (3-
Hydroxyphenyl)phosphonic Acid: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (3-Hydroxyphenyl)phosphonic acid

Cat. No.: B1617784

This technical guide provides a comprehensive overview of the spectroscopic data for (3-
Hydroxyphenyl)phosphonic acid, a compound of interest to researchers in medicinal
chemistry and materials science. This document is intended for scientists and professionals
engaged in drug development and related research fields.

Chemical Structure and Properties

(3-Hydroxyphenyl)phosphonic acid is an organophosphorus compound with the chemical
formula CeH704P.[1] Its structure consists of a benzene ring substituted with a hydroxyl group
at the meta-position relative to a phosphonic acid group.

Chemical Identifiers:
e CAS Number: 33733-31-2[1]
e Molecular Weight: 174.09 g/mol [1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for (3-Hydroxyphenyl)phosphonic acid. While experimental data is
referenced where available, some data is predicted or based on analogous compounds due to
the limited availability of published experimental spectra.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of (3-

Hydroxyphenyl)phosphonic acid. The key nuclei for analysis are *H, 13C, and 3!P.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.4-7.6 m 2H Aromatic C-H
~7.2-7.3 m 1H Aromatic C-H
~6.9-7.1 m 1H Aromatic C-H
~9.0-11.0 br s 3H -OH, -P(O)(OH):2
Table 2: Predicted 13C NMR Spectral Data
Chemical Shift (8) ppm Assighment
~157 C-OH
~135 (d, J = 180-190 Hz) C-P
~130 Aromatic C-H
~122 (d, J = 10-15 Hz) Aromatic C-H
~120 (d, J = 5-10 Hz) Aromatic C-H
~116 (d, J = 10-15 Hz) Aromatic C-H
Table 3: Predicted 3P NMR Spectral Data
Chemical Shift (6) ppm Multiplicity

~15-25

s (proton decoupled)
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The
spectrum of (3-Hydroxyphenyl)phosphonic acid is expected to show characteristic
absorptions for the hydroxyl and phosphonic acid groups.[2][3]

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

O-H stretch (Phenolic and P-

3200-3600 Broad, Strong OH)

2800-3100 Medium Aromatic C-H stretch
1580-1610 Medium Aromatic C=C stretch
1150-1250 Strong P=0 stretch
950-1050 Strong P-OH stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments. Predicted collision cross-section data for various adducts of (3-
Hydroxyphenyl)phosphonic acid are available.[4]

Table 5: Predicted Mass Spectrometry Data

Adduct m/z Predicted CCS (A2
[M+H]* 175.01548 134.7
[M+Na]* 196.99742 142.9
[M-H]- 173.00092 133.8
[M+NHa]* 192.04202 153.5
[M]*+ 174.00765 134.1
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above. These protocols are based on standard techniques for the analysis of organic
compounds.[5][6]

NMR Spectroscopy

e Sample Preparation: A sample of approximately 5-10 mg of (3-Hydroxyphenyl)phosphonic
acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-
de (DMSO-ds) or deuterium oxide (D20). The solution is then transferred to a 5 mm NMR
tube.

e 1H NMR Spectroscopy: *H NMR spectra are recorded on a 400 MHz or higher field
spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-
noise ratio. Chemical shifts are referenced to the residual solvent peak.

e 13C NMR Spectroscopy: 13C NMR spectra are recorded on the same spectrometer, typically
at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum. A larger
number of scans is usually required compared to *H NMR.

e 3P NMR Spectroscopy: 3P NMR spectra are recorded with proton decoupling.[7] 85%
phosphoric acid is used as an external standard for chemical shift referencing.[6]

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is mixed with potassium bromide
(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an
Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the
ATR crystal.

o Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000-400 cm~1. A
background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry
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o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For
a non-volatile compound like (3-Hydroxyphenyl)phosphonic acid, electrospray ionization
(ESI) coupled with LC is a common method.

« lonization: Electrospray ionization (ESI) is used to generate ions in either positive or negative
ion mode.

e Mass Analysis: The mass-to-charge ratios of the ions are determined using a mass analyzer
such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry
(HRMS) can be used to determine the elemental composition of the ions.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (3-
Hydroxyphenyl)phosphonic acid.
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Caption: Experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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